2-辛炔腺苷

描述

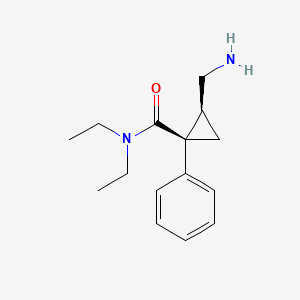

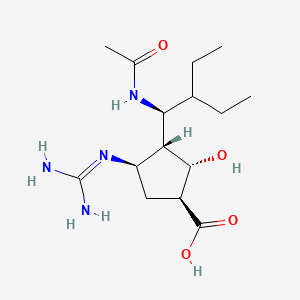

2-Octynyladenosine (YT-146) is a novel adenosine receptor (AR) agonist . It has been studied for its cardioprotective effects in ischemic/reperfused rat hearts . The compound has been shown to improve postischemic recovery of the left ventricular developed pressure (LVDP) of the ischemic/reperfused rat heart .

Synthesis Analysis

2-Octynyladenosine is a 2-alkynyladenosine derivative . These derivatives were synthesized as C2-substituted adenosine derivatives, each of which has a substituent introduced by a carbon-carbon bond at the 2-position of adenosine .

科学研究应用

降压作用

2-辛炔腺苷 (YT-146) 因其降压作用而被研究,尤其是在 Dahl 盐敏感大鼠中 . 该化合物是一种选择性腺苷 A2 受体激动剂,发现能显著降低这些大鼠的血压 . 这种作用在急性研究(单次剂量给药)和慢性研究(每天给药 10 天)中均观察到 . 有趣的是,YT-146 不会引起反射性心动过速,并且对肾脏功能没有显著影响 . 这表明 YT-146 可能作为一种降压药使用,而不会引起明显的副作用。

心脏保护作用

2-辛炔腺苷 (YT-146) 的另一个主要应用领域是心脏病学,其中它被发现具有心脏保护作用 . 具体来说,YT-146 的缺血前治疗已被证明能显著改善左心室发展压力的缺血后恢复 . 此外,YT-146 治疗的再灌注心脏中的高能磷酸盐含量比未治疗的心脏恢复得更多 . 这些发现表明 YT-146 可能用于保护心脏免受缺血/再灌注损伤 .

作用机制

Target of Action

2-Octynyladenosine (YT 146) is primarily an agonist of the adenosine receptor . The A1 AR plays a crucial role in cardioprotection against ischemia/reperfusion injury .

Mode of Action

YT 146 interacts with the A1 AR, leading to the activation of protein kinase C . This interaction and subsequent activation of protein kinase C occur during preischemic treatment in isolated and crystalloid-perfused rat hearts .

Biochemical Pathways

The activation of A1 AR by YT 146 leads to a series of biochemical reactions that ultimately preserve the energy-producing ability of mitochondria during ischemia . Specifically, YT 146 attenuates the sodium influx to myocardial mitochondria in ischemic cardiac cells . This action results in the preservation of the ability of mitochondria to produce energy and enhancement of the contractile recovery in reperfused hearts .

Result of Action

The primary result of YT 146’s action is the significant improvement of postischemic recovery of left ventricular developed pressure . YT 146 treatment also leads to a more significant restoration of the high-energy phosphate content in reperfused hearts compared to untreated hearts . These effects suggest that YT 146 preserves the energy-producing ability of mitochondria during ischemia .

Action Environment

The environment in which YT 146 acts is primarily the ischemic and reperfused heart . The compound’s efficacy in preserving mitochondrial function and enhancing contractile recovery is particularly notable in this environment . .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGGIHKSKVAPEY-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238211 | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90596-75-1 | |

| Record name | YT 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YT 146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)

![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)